![molecular formula C26H24N4O6 B4543924 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4543924.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide
Description
This section would typically introduce the compound's significance, potential applications (excluding drug use and dosage), and relevance in scientific research. Although specific details on "N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide" are not available, research on similar compounds often focuses on their potential as inhibitors for various biological targets and their synthesis for medicinal chemistry applications (Gangjee et al., 2005).
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step synthetic pathways, starting from simple precursors. For example, novel antifolates with pyrrolo[2,3-d]pyrimidine scaffolds have been designed, synthesized, and evaluated for antitumor activity, providing a general idea of the synthetic strategies that might be applied to our compound of interest (Gangjee et al., 2005).
Molecular Structure Analysis
Crystallographic studies can offer detailed insights into the molecular structure, including bond lengths, angles, and conformation. Although specific data for our target compound are not available, studies on similar compounds provide a glimpse into the potential methodologies and analyses, such as X-ray crystallography (Subasri et al., 2016).
Chemical Reactions and Properties
Chemical properties, including reactivity with various reagents, stability under different conditions, and potential chemical transformations, are crucial. The detailed chemical behavior of complex molecules can be studied through reactions with primary and heterocyclic amines, as seen in the synthesis and reactivity studies of related compounds (Farouk et al., 2021).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal form are typically investigated using various analytical techniques. While specific information on our compound is not available, analogous research efforts offer insights into the methods and types of data collected for similar molecular entities.
Chemical Properties Analysis
The investigation of chemical properties often focuses on the compound's functional groups, potential for chemical modifications, and interactions with other molecules. For example, studies on the antifolate activity and binding properties of related compounds provide a framework for understanding the chemical properties that could be relevant to our target molecule (Gangjee et al., 2002).
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O6/c1-15-12-16(2)27-24-23(15)25(32)29(26(33)30(24)18-6-4-5-7-19(18)34-3)14-22(31)28-17-8-9-20-21(13-17)36-11-10-35-20/h4-9,12-13H,10-11,14H2,1-3H3,(H,28,31) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDXWBZJKJWVPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3OC)CC(=O)NC4=CC5=C(C=C4)OCCO5)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.